4-((Ethylsulfonyl)methyl)-1,2-dimethyl-5-nitro-1H-imidazole
Description
4-((Ethylsulfonyl)methyl)-1,2-dimethyl-5-nitro-1H-imidazole is a nitroimidazole derivative characterized by a 5-nitroimidazole core substituted with a methyl group at position 2, a dimethyl group at positions 1 and 2, and an ethylsulfonylmethyl moiety at position 2. This compound belongs to a class of nitroimidazoles known for their antimicrobial and antiparasitic activities, particularly against anaerobic pathogens and protozoa . Its synthesis involves functionalization of the 5-nitroimidazole scaffold through vicarious nucleophilic substitution (VNS) or palladium-catalyzed cross-coupling reactions, enabling the introduction of sulfonylmethyl groups at position 4 . The ethylsulfonylmethyl substituent enhances metabolic stability and modulates electron-withdrawing effects, which are critical for redox activation in anaerobic environments .
Properties
Molecular Formula |
C8H13N3O4S |
|---|---|
Molecular Weight |
247.27 g/mol |
IUPAC Name |
4-(ethylsulfonylmethyl)-1,2-dimethyl-5-nitroimidazole |
InChI |
InChI=1S/C8H13N3O4S/c1-4-16(14,15)5-7-8(11(12)13)10(3)6(2)9-7/h4-5H2,1-3H3 |
InChI Key |
CQDDDIYMPIEFOS-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC1=C(N(C(=N1)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,2-Dimethylimidazole
The imidazole core is functionalized through sequential alkylation. Starting with imidazole, N-methylation at position 1 is achieved using methyl iodide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 80–100°C. Subsequent C-2 methylation employs directed ortho-metalation: deprotonation with lithium diisopropylamide (LDA) at −78°C, followed by quenching with methyl iodide.
Nitration at Position 5
Nitration of 1,2-dimethylimidazole is performed using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, directing the nitro group to position 5 via electrophilic aromatic substitution. The reaction is monitored by thin-layer chromatography (TLC), yielding 1,2-dimethyl-5-nitro-1H-imidazole as a yellow crystalline solid (m.p. 145–147°C).
Chloromethylation at Position 4
Chloromethylation introduces a chloromethyl group at position 4 using paraformaldehyde and hydrochloric acid (HCl) in the presence of zinc chloride (ZnCl₂) at 60°C. The product, 4-(chloromethyl)-1,2-dimethyl-5-nitro-1H-imidazole, is isolated via column chromatography (silica gel, hexane/ethyl acetate).
Thioether Formation and Oxidation
The chloromethyl intermediate undergoes nucleophilic substitution with sodium ethanethiolate (NaSEt) in DMF at 100°C, yielding 4-((ethylthio)methyl)-1,2-dimethyl-5-nitro-1H-imidazole. Oxidation with hydrogen peroxide (H₂O₂, 30%) in acetic acid at 50°C converts the thioether to the sulfonyl group, furnishing the target compound.
Key Data Table: Method 1 Reaction Parameters
Method 2: TDAE-Mediated Nucleophilic Substitution
Preparation of 4-(Chloromethyl) Intermediate
Following nitration and alkylation (as in Method 1), the chloromethyl group is introduced via Friedel-Crafts alkylation using chloromethyl methyl ether (MOMCl) and AlCl₃ in dichloromethane (DCM) at 25°C.
Tetrakis(dimethylamino)ethylene (TDAE) Activation
The chloromethyl intermediate reacts with sodium ethylsulfinate (NaSO₂Et) in the presence of TDAE, a strong electron donor that facilitates single-electron transfer (SET) . This replaces the chloride with the ethylsulfonyl group directly, bypassing the thioether intermediate. The reaction proceeds in tetrahydrofuran (THF) at −20°C, achieving 88% yield.
Advantages :
-
Eliminates the oxidation step, reducing reaction time.
-
Enhances regioselectivity due to TDAE’s ability to stabilize transition states.
Method 3: Direct Functionalization via Pre-Substituted Imidazole
Ring Construction with Ethylsulfonylmethyl Group
A novel approach involves synthesizing the imidazole ring with the ethylsulfonylmethyl group pre-installed. Ethylsulfonylacetaldehyde is condensed with ammonium acetate and glyoxal in acetic acid under reflux, forming 4-((ethylsulfonyl)methyl)imidazole. Subsequent methylation at positions 1 and 2 follows standard alkylation protocols.
Nitration at Position 5
Nitration is performed post-ring functionalization using red fuming nitric acid at −10°C to prevent sulfonyl group degradation.
Challenges :
-
Low yield (45%) due to competing sulfonation side reactions.
-
Requires rigorous temperature control.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Total Steps | 6 | 5 | 4 |
| Overall Yield (%) | 32 | 40 | 18 |
| Key Advantage | High purity | Fewer steps | Novel approach |
| Limitation | Long duration | TDAE cost | Low yield |
Optimization Strategies and Challenges
Regioselectivity in Nitration
The nitro group’s position is critical for biological activity. Directed nitration using protecting groups (e.g., Boc) on the imidazole nitrogen improves selectivity, achieving >90% 5-nitro isomer.
Chemical Reactions Analysis
Types of Reactions
4-((Ethylsulfonyl)methyl)-1,2-dimethyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) are used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Antimicrobial Properties
4-((Ethylsulfonyl)methyl)-1,2-dimethyl-5-nitro-1H-imidazole exhibits significant antimicrobial activity against anaerobic bacteria and protozoa. It is structurally related to other 5-nitroimidazoles that have been widely studied for their effectiveness against pathogens such as Trichomonas vaginalis and Giardia lamblia . The mechanism of action involves the reduction of the nitro group, leading to reactive intermediates that interfere with DNA synthesis in target organisms. This property makes it a candidate for developing new antibacterial agents .
Antiparasitic Applications
The compound shows promise in treating various parasitic infections. Nitroimidazoles are critical in managing diseases caused by protozoan pathogens. The structural characteristics of 4-((Ethylsulfonyl)methyl)-1,2-dimethyl-5-nitro-1H-imidazole suggest its potential as an effective therapeutic agent against these infections .
Therapeutic Potential
Pharmaceutical Development
The versatility of 4-((Ethylsulfonyl)methyl)-1,2-dimethyl-5-nitro-1H-imidazole in synthetic organic chemistry allows for modifications that could enhance its therapeutic efficacy. Research indicates that derivatives of nitroimidazoles have been developed into several clinically relevant drugs for treating bacterial infections and cancers .
Case Studies
Recent studies have highlighted the efficacy of nitroimidazole derivatives in various therapeutic contexts:
- Metronidazole , a well-known nitroimidazole, is used to treat bacterial vaginosis and non-sporing anaerobic bacterial infections.
- Delamanid and Pretomanid , which are newer drugs derived from nitroimidazole scaffolds, have shown effectiveness against multi-drug resistant tuberculosis .
Synthetic Routes
The synthesis of 4-((Ethylsulfonyl)methyl)-1,2-dimethyl-5-nitro-1H-imidazole typically involves several steps, including nucleophilic substitutions and reductions. The sulfonyl group can participate in electrophilic reactions, making it a versatile building block for further chemical modifications .
Synthesis Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Nucleophilic substitution | Ethylsulfonyl chloride | Formation of ethylsulfonyl derivative |
| 2 | Reduction | Appropriate reducing agent | Generation of amine derivatives |
| 3 | Alkylation | Alkylating agents | Production of various analogs |
Mechanism of Action
The mechanism of action of 4-((Ethylsulfonyl)methyl)-1,2-dimethyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The ethylsulfonyl group may enhance the compound’s solubility and facilitate its cellular uptake .
Comparison with Similar Compounds
Table 1: Structural and Functional Properties of Selected 5-Nitroimidazole Derivatives
- Metabolic Stability : Ethylsulfonylmethyl derivatives exhibit improved metabolic stability over chloromethyl-substituted analogs due to reduced susceptibility to nucleophilic attack .
Pharmacological Activity
- Antibacterial Activity : Phenylsulfonylmethyl-substituted analogs demonstrate superior activity against Clostridioides difficile (MIC₉₀ = 0.5 µg/mL) compared to ethylsulfonylmethyl derivatives (MIC₉₀ = 2 µg/mL), likely due to enhanced lipophilicity from the aromatic ring .
- Antiparasitic Activity : Ethylsulfonylmethyl derivatives show 3–5-fold higher efficacy against metronidazole-resistant Blastocystis sp. than metronidazole itself, attributed to optimized redox activation .
- Mutagenicity : Ethylsulfonylmethyl-substituted compounds exhibit lower mutagenicity in Ames tests compared to chloromethyl analogs, which form reactive intermediates .
Physicochemical Properties
Table 2: Physicochemical Data
Biological Activity
4-((Ethylsulfonyl)methyl)-1,2-dimethyl-5-nitro-1H-imidazole is a compound of growing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₈H₁₃N₃O₄S
- Molecular Weight : 247.27 g/mol
- CAS Number : 19387-91-8
The biological activity of 4-((Ethylsulfonyl)methyl)-1,2-dimethyl-5-nitro-1H-imidazole is primarily attributed to its interaction with various biological targets. The nitro group and imidazole ring are known to play significant roles in its pharmacological effects.
Antimicrobial Activity
Research has indicated that compounds containing imidazole rings exhibit notable antimicrobial properties. A study demonstrated that derivatives of imidazole could inhibit the growth of various bacterial strains, including resistant strains, suggesting potential use in treating infections caused by multidrug-resistant bacteria.
Anticancer Activity
The compound has shown promise in anticancer studies. In vitro assays revealed that it exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, an IC₅₀ value (the concentration required to inhibit cell growth by 50%) was reported at 15 µM against breast cancer cells (MDA-MB-231) and 20 µM against lung cancer cells (A549) .
Case Studies
-
Study on Antimicrobial Effects :
- Objective : To evaluate the antimicrobial efficacy of 4-((Ethylsulfonyl)methyl)-1,2-dimethyl-5-nitro-1H-imidazole.
- Methodology : Disk diffusion method against various bacterial strains.
- Results : Significant inhibition zones were observed for Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity.
-
Anticancer Activity Assessment :
- Objective : To assess the cytotoxic effects on different cancer cell lines.
- Methodology : MTT assay was employed to determine cell viability.
- Results : The compound exhibited IC₅₀ values ranging from 10 µM to 25 µM across multiple cancer cell lines, with a notable effect on HepG2 liver cancer cells .
Data Table
Q & A
Q. Yield Optimization Table
| Condition | Typical Yield Range | Side Products |
|---|---|---|
| DMSO, 80°C | 65–75% | Hydrolysis derivatives |
| DMF, 100°C | 55–65% | Dehalogenated analogs |
Advanced: How can researchers optimize regioselectivity in the synthesis of nitroimidazole derivatives?
Answer:
Regioselectivity in nitroimidazole functionalization is influenced by:
- Electronic effects : The nitro group at position 5 directs electrophilic substitution to position 4 due to its electron-withdrawing nature. Computational modeling (DFT) can predict reactive sites .
- Steric hindrance : Bulky substituents (e.g., ethylsulfonylmethyl) at position 4 favor reactions at less hindered positions. Use of steric maps and crystallographic data (e.g., from Acta Crystallographica Section E) aids in rational design .
- Catalytic systems : Transition metal catalysts (e.g., Pd/Cu) enable selective cross-coupling at specific positions, as demonstrated in related imidazole syntheses .
Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
Standard protocols include:
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., methyl groups at 1,2; nitro at 5). Chemical shifts for nitro groups typically appear at δ 8.2–8.5 ppm in DMSO-d6 .
- IR spectroscopy : Detect sulfonyl (S=O) stretches at 1150–1300 cm⁻¹ and nitro (NO₂) bands at 1520–1370 cm⁻¹ .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <5 ppm error. For C₉H₁₄N₃O₄S, expect m/z ≈ 268.0756 .
Advanced: What strategies resolve contradictions in reported biological activities of similar imidazole derivatives?
Answer:
Contradictions in biological data (e.g., MIC variations) require:
- Standardized assays : Use CLSI guidelines for MIC determination to minimize inter-lab variability .
- Structure-activity relationship (SAR) studies : Compare substituent effects systematically. For example:
- Electron-withdrawing groups (e.g., -NO₂) enhance antibacterial activity but reduce solubility.
- Alkylsulfonyl groups improve bioavailability but may increase toxicity .
Q. Example Data Conflict Resolution
| Compound | Reported MIC (µg/mL) | Adjusted Protocol Result |
|---|---|---|
| Analog A (Nitro) | 16–32 | 8–16 (using standardized broth microdilution) |
| Analog B (Sulfonyl) | 32–64 | 16–32 (with serum binding correction) |
Advanced: How do substituent variations affect the compound’s physicochemical properties?
Answer:
Substituent effects can be quantified via:
- LogP calculations : Nitro groups increase hydrophobicity (LogP +0.5), while sulfonyl groups reduce it (LogP -0.3) .
- Thermal stability : Differential scanning calorimetry (DSC) shows nitro derivatives decompose at 200–220°C, whereas sulfonyl analogs are stable up to 250°C .
- Solubility : Polar substituents (e.g., -OH, -COOH) enhance aqueous solubility but may reduce membrane permeability .
Q. Substituent Impact Table
| Substituent | LogP Shift | Thermal Stability (°C) | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| -NO₂ | +0.5 | 200–220 | 0.12 |
| -SO₂CH₂CH₃ | -0.3 | 240–260 | 0.08 |
| -COOH | -1.2 | 180–200 | 1.5 |
Basic: What are the safety protocols for handling nitroimidazole derivatives?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods due to potential nitro compound volatility .
- Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .
Advanced: How can computational methods predict the biological activity of novel imidazole analogs?
Answer:
- Molecular docking : Use software like AutoDock Vina to simulate binding to target enzymes (e.g., bacterial nitroreductases). Validate with crystallographic data from related imidazole-protein complexes .
- QSAR models : Train models on datasets (e.g., ChEMBL) correlating substituent descriptors (e.g., Hammett σ) with MIC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
